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Abstract

Fasiglifam (TAK-875), a potent and selective agonist of the G protein-coupled receptor 40
(GPR40), was a promising novel oral therapy for type 2 diabetes mellitus. Its unique
mechanism of action, which involved stimulating glucose-dependent insulin secretion, offered
the potential for effective glycemic control with a reduced risk of hypoglycemia. Despite
showing significant efficacy in Phase Il and early Phase lll clinical trials, the development of
fasiglifam was voluntarily terminated by Takeda Pharmaceutical Company Limited in December
2013 due to concerns about drug-induced liver injury (DILI). This in-depth technical guide
synthesizes the available data on the clinical development of fasiglifam, detailing its
mechanism of action, clinical trial results, and the subsequent investigations into the
mechanisms of its hepatotoxicity that ultimately led to its discontinuation.

Introduction: The Promise of a Novel GPR40
Agonist

Fasiglifam was developed as a first-in-class oral medication designed to selectively activate
GPRA40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] This receptor is highly
expressed in pancreatic 3-cells and plays a crucial role in potentiating glucose-stimulated
insulin secretion (GSIS) in the presence of elevated fatty acids.[3][4] The glucose-dependent
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nature of this action was a key therapeutic advantage, as it suggested a lower intrinsic risk of
hypoglycemia compared to other insulin secretagogues like sulfonylureas.[5][6] Early clinical
studies demonstrated that fasiglifam effectively improved glycemic control in patients with type
2 diabetes.[5][7] However, emerging data from the extensive Phase Il program raised
significant liver safety concerns, ultimately leading to the termination of its development.[8][9]
[10]

Mechanism of Action: The GPR40 Signaling
Pathway

Fasiglifam acts as an ago-allosteric modulator of GPR40.[1][3] Upon binding, it potentiates the
signaling cascade initiated by endogenous free fatty acids, leading to an increase in
intracellular calcium levels and enhanced insulin secretion from pancreatic 3-cells, but only in
the presence of elevated glucose.[4] The signaling pathway is primarily mediated through the
Gaq subunit of the G protein.
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Caption: GPR40 signaling pathway activated by Fasiglifam.

Clinical Development and Termination

The clinical development program for fasiglifam encompassed multiple Phase Il and Phase Ili
studies. While efficacy in lowering HbAlc was consistently demonstrated, the safety data,
particularly from the larger and longer-term Phase Il trials, revealed a concerning trend of liver

enzyme elevations.[5][11]
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Summary of Key Clinical Trial Data

The decision to terminate the development of fasiglifam was based on a comprehensive review
of data from numerous clinical trials. A pooled analysis of 15 double-blind studies, including
9,139 patients with type 2 diabetes, highlighted the liver safety signal.[11]

Active
Fasiglifam (All Comparators
Placebo . .
Parameter Doses, (Sitagliptin or Reference(s)
(n=~249-1603) . ..
n=5,359) Glimepiride,
n=~370)
Incidence of ALT
2.7% 0.5% 0.8% [11]
> 3x ULN
Incidence of ALT
or AST =3x ULN 2.1% 0.5% (p < 0.001) Not Applicable 2]
(cvoT)
Incidence of ALT
0.06% (p < _
or AST 210x 0.31% 0.001) Not Applicable [2]
ULN (CVOT) '
Serious Liver 3 (L Hy's Law, 2
) Not Reported Not Reported [11][12]
Injury Cases near Hy's Law)

ULN: Upper Limit of Normal; CVOT: Cardiovascular Outcomes Trial; ALT: Alanine
Aminotransferase; AST: Aspartate Aminotransferase.

A dedicated cardiovascular outcomes trial was prematurely terminated after enrolling 3,207 of
the planned 5,000 participants due to these liver safety concerns.[2] The median duration of
exposure in this trial was approximately 248 days.[2]

Experimental Protocols: A Synopsis

The clinical trial program for fasiglifam involved a series of randomized, double-blind, placebo-
and active-controlled studies.

Phase lll Efficacy and Safety Trial (Example):[5][7]
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» Objective: To assess the efficacy and safety of fasiglifam in Japanese patients with type 2
diabetes inadequately controlled by diet and exercise.

o Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

o Participants: 192 patients were randomized to receive once-daily fasiglifam 25 mg (n=63),
fasiglifam 50 mg (n=62), or placebo (n=67) for 24 weeks.

e Inclusion Criteria: Patients with type 2 diabetes, HbAlc between 7.0% and 10.0%, and
treated with diet and exercise alone.

e Primary Endpoint: Change from baseline in HbAlc at week 24.

o Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and
laboratory parameters, including liver function tests.

Cardiovascular Outcomes Trial (CVOT):[2]

» Objective: To evaluate the cardiovascular safety of fasiglifam in patients with type 2 diabetes
at high cardiovascular risk.

o Design: A multicenter, randomized, double-blind, placebo-controlled, two-arm trial.

o Participants: Intended to randomize 5,000 participants; 3,207 were enrolled (1,604 to
fasiglifam, 1,603 to placebo) before termination.

e Inclusion Criteria: Patients with type 2 diabetes and a history of cardiovascular disease.

» Primary Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction, and
nonfatal stroke.

o Safety Oversight: An independent Data Monitoring Committee (DMC) and a Liver Safety
Evaluation Committee (LSEC) provided ongoing safety surveillance.

Mechanistic Investigation of Hepatotoxicity

Following the termination, extensive retrospective studies were conducted to understand the
mechanisms underlying fasiglifam-induced liver injury.[13][14] Several potential hazards were
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identified.

Proposed Mechanisms of Fasiglifam-Induced Liver
Injury

The leading hypothesis for fasiglifam's hepatotoxicity involves a multi-faceted mechanism,
including the formation of reactive metabolites, inhibition of bile acid transporters, and
mitochondrial dysfunction.[13][14]
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Caption: Proposed mechanisms of Fasiglifam-induced liver injury.
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Experimental Protocols for Mechanistic Studies

Covalent Binding Assay:[13]

o Objective: To determine the potential for fasiglifam to form reactive metabolites that bind
covalently to liver proteins.

o Methodology:

o Cryopreserved human hepatocytes were incubated at 37°C with 10 uM of #C-labeled
fasiglifam for 4 hours.

o Following incubation, cells were washed and proteins were precipitated with acetonitrile.
o The protein pellet was repeatedly washed to remove non-covalently bound radioactivity.

o The amount of radioactivity remaining in the protein pellet was quantified by liquid
scintillation counting and used to calculate the extent of covalent binding (pmol
equivalent/mg protein).

o The Covalent Binding Burden (CVB) was calculated, with a threshold >1 mg/day
considered a risk for DILI. Fasiglifam's CVB was determined to be 2.0 mg/day.[13]

Hepatic Transporter Inhibition Assay:[13][14]

o Objective: To assess the inhibitory potential of fasiglifam and its acyl glucuronide metabolite
(TAK-875AG) on key hepatic transporters.

o Methodology:

o Vesicular transport assays were performed using membrane vesicles from cells
overexpressing human transporters such as BSEP, MRP2, and MRP3.

o The uptake of a specific radiolabeled substrate for each transporter was measured in the
presence and absence of varying concentrations of fasiglifam or TAK-875AG.

o The concentration of the test compound that inhibited substrate transport by 50% (ICso)
was determined.
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o Results showed that TAK-875AG was a particularly potent inhibitor of MRP3.[13][14]
Mitochondrial Toxicity Assay:[13][14]
o Objective: To evaluate the effect of fasiglifam on mitochondrial function.
o Methodology:

o Mitochondrial respiration in HepG2 cells was measured using high-resolution respirometry
(e.g., Seahorse XF Analyzer).

o The activity of individual mitochondrial respiratory chain complexes (Complex |, Il, etc.)
was assessed in isolated rat liver mitochondria.

o The assays measured oxygen consumption rates after the addition of fasiglifam, revealing
inhibitory effects on mitochondrial respiration.[13][14]

Conclusion

The termination of fasiglifam's clinical development serves as a critical case study in drug
development, highlighting the unpredictability of idiosyncratic drug-induced liver injury. Despite
a promising mechanism of action and significant efficacy, the emergence of a clear liver safety
signal in late-stage trials necessitated its discontinuation.[2][8] Subsequent mechanistic studies
have provided valuable insights into the potential causes of this toxicity, implicating the
formation of a reactive acyl glucuronide metabolite, inhibition of hepatic transporters, and
mitochondrial dysfunction.[13][14] This body of work underscores the importance of
comprehensive preclinical safety assessments and vigilant monitoring in clinical trials to ensure
patient safety. The findings from the fasiglifam program continue to inform the development of
safer GPR40 agonists and contribute to the broader understanding of the mechanisms of DILI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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